molecular formula C70H98N22O18S4 B1574725 Eptifibatide Impurity 3

Eptifibatide Impurity 3

Cat. No. B1574725
M. Wt: 1663.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.

Scientific Research Applications

Identification and Characterization

  • Characterization in Drug Formulation : A study focused on the characterization of a new impurity, related to Asp-clipped eptifibatide, detected in eptifibatide samples manufactured by a new process. The impurity was analyzed using tandem mass spectrometry and identified as a linear peptide formed by the reaction of the amino group of tryptophan with formaldehyde and subsequent electrophilic attack on indole nitrogen (Wang, Feder, & Hsieh, 2003).

Analytical Methods

  • High-Performance Liquid Chromatography Method : Development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for qualitative and quantitative determination of Eptifibatide and its impurities in bulk and pharmaceutical dosage forms (Girija, Kasimala, & Anna, 2021).

Drug Formulation and Stability

  • Stabilization by Cosolvents : A study on improving the drug stability of Eptifibatide for room temperature storage and transportation by formulating it in a semi-aqueous vehicle. This formulation substantially increased the drug's stability compared to aqueous vehicles (Zhao & Yalkowsky, 2001).

  • HPLC Method for Stability Study : A high-performance liquid chromatographic method was developed and validated for the stability study of Eptifibatide. This method was optimized for separating Eptifibatide from its degradation products under various stress conditions (Elzanfaly, Amer, Galal, & Zaazaa, 2019).

Pharmacodynamics and Pharmacokinetics

  • Pharmacodynamics in Percutaneous Coronary Intervention : Investigation of the pharmacodynamics and pharmacokinetics of Eptifibatide in elective percutaneous coronary intervention, focusing on optimal dosing for achieving inhibition of platelet aggregation (Gilchrist et al., 2001).

  • Clinical Pharmacology in Higher Dose : A study describing the dose-exploration phase of Eptifibatide in patients who underwent elective percutaneous coronary intervention, evaluating the dependence of treatment outcomes on proper dosing selection (Tcheng et al., 2001).

properties

Product Name

Eptifibatide Impurity 3

Molecular Formula

C70H98N22O18S4

Molecular Weight

1663.93

sequence

deamino-Cys(1)-hArg-Gly-Asp-Trp-Pro-Cys(2)-NH2,deamino-Cys(2)-hArg-Gly-Asp-Trp-Pro-Cys(1)-NH2 (Disulfide bond)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.